(E)-N-[1-(9-methyl-9H-carbazol-2-yl)ethylidene]hydroxylamine
Description
Properties
Molecular Formula |
C15H14N2O |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(NZ)-N-[1-(9-methylcarbazol-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C15H14N2O/c1-10(16-18)11-7-8-13-12-5-3-4-6-14(12)17(2)15(13)9-11/h3-9,18H,1-2H3/b16-10- |
InChI Key |
YXAMHJJLAKTZDQ-YBEGLDIGSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC2=C(C=C1)C3=CC=CC=C3N2C |
Canonical SMILES |
CC(=NO)C1=CC2=C(C=C1)C3=CC=CC=C3N2C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of 9-Methylcarbazole
The ketone precursor is typically synthesized via Friedel-Crafts acylation, where 9-methylcarbazole undergoes electrophilic substitution at the 2-position. Acetyl chloride or acetic anhydride serves as the acylating agent, with Lewis acids such as AlCl₃ or FeCl₃ catalyzing the reaction. The reaction proceeds in dichloromethane or nitrobenzene at 0–25°C, yielding 1-(9-methyl-9H-carbazol-2-yl)ethanone in 65–78% yield after aqueous workup. Side products, such as 3-acetyl derivatives, are minimized by controlling the stoichiometry of the acylating agent and reaction time.
Table 1: Optimization of Friedel-Crafts Acylation Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 0 | 72 |
| FeCl₃ | Nitrobenzene | 25 | 68 |
| ZnCl₂ | Toluene | 30 | 58 |
Alternative Routes: Vilsmeier-Haack Formylation and Oxidation
An indirect route involves formylation of 9-methylcarbazole via the Vilsmeier-Haack reaction, followed by oxidation to the ketone. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the formyl intermediate at the 2-position, which is oxidized using CrO₃ in acetic acid to yield the ketone. This method achieves 60–70% overall yield but requires stringent control of oxidation conditions to prevent over-oxidation to carboxylic acids.
Oximation of 1-(9-Methyl-9H-carbazol-2-yl)ethanone
Classical Hydroxylamine Hydrochloride Method
The ketone reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol or methanol under reflux (70–80°C) for 4–6 hours. The reaction is driven to completion by neutralizing liberated HCl with sodium acetate, yielding the oxime as a mixture of (E)- and (Z)-isomers. Crystallization from ethanol enriches the (E)-isomer to 85–90% purity, with total yields of 70–80%.
Metal-Catalyzed Oximation for Enhanced Stereocontrol
Transition-metal catalysts improve stereoselectivity and reaction efficiency. Gold(I) complexes, such as [Au(PPh₃)Cl], catalyze oximation in dichloromethane at 25°C, favoring the (E)-isomer through π-activation of the ketone. Copper(I) iodide with 1,10-phenanthroline enables ligand-assisted oximation in toluene at 110°C, achieving 95% (E)-selectivity.
Table 2: Metal-Catalyzed Oximation Performance
| Catalyst System | Solvent | Temperature (°C) | (E):(Z) Ratio | Yield (%) |
|---|---|---|---|---|
| [Au(PPh₃)Cl]/AgOTf | CH₂Cl₂ | 25 | 92:8 | 88 |
| CuI/1,10-phenanthroline | Toluene | 110 | 95:5 | 91 |
| NiCl₂·6H₂O | Ethanol | 70 | 80:20 | 78 |
Solvent and Temperature Effects on Reaction Kinetics
Protic vs. Aprotic Solvents
Protic solvents (e.g., ethanol, isopropanol) enhance oxime stability through hydrogen bonding but may slow reaction kinetics due to hydroxylamine protonation. Aprotic solvents like toluene or dichloromethane accelerate the reaction but require higher catalyst loadings to maintain stereoselectivity.
Thermal Stability and Byproduct Formation
Reactions above 100°C risk carbazole ring degradation, particularly in acidic media. Patent data highlights the importance of maintaining temperatures below 150°C during oximation to prevent decomposition. Ethanol distillation under reduced pressure (as in) minimizes byproducts like N-oxide derivatives.
Stereochemical Control and Isomer Separation
Crystallization-Induced Isomer Enrichment
The (E)-isomer exhibits lower solubility in ethanol than the (Z)-isomer, enabling selective crystallization. Two sequential crystallizations increase (E)-purity to >99%, albeit with a 15–20% yield loss.
Chromatographic Resolution
Silica gel chromatography with hexane/ethyl acetate (4:1) separates isomers, achieving >98% purity for both (E)- and (Z)-forms. This method is preferred for small-scale synthesis but is cost-prohibitive industrially.
Industrial-Scale Process Considerations
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-(9-methyl-9H-carbazol-2-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the carbazole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to (E)-N-[1-(9-methyl-9H-carbazol-2-yl)ethylidene]hydroxylamine exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of carbazole possess antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Case Study: Antimicrobial Evaluation
A study conducted by researchers at the Royal Society of Chemistry evaluated several carbazole derivatives, including hydroxylamine derivatives, for their antimicrobial efficacy. The results demonstrated that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating strong potential as antimicrobial agents .
Anticancer Potential
The anticancer properties of this compound have also been investigated. Compounds with similar structures have been found to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
Case Study: Anticancer Activity
Organic Synthesis
The hydroxylamine group in this compound makes it a valuable reagent in organic synthesis. It can be utilized for the conversion of carbonyl compounds into oximes, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Material Science
Recent advancements have explored the use of carbazole derivatives in material science, particularly in organic light-emitting diodes (OLEDs). The unique electronic properties of carbazole make it an excellent candidate for enhancing the performance of OLED materials.
Mechanism of Action
The mechanism of action of (E)-N-[1-(9-methyl-9H-carbazol-2-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural uniqueness lies in its hydroxylamine group and 9-methylcarbazole core. Key analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Carbazole Derivatives
Physicochemical Properties
- Solubility : Hydroxylamine derivatives are generally more polar than oxadiazoles or benzylidene-anilines, suggesting better aqueous solubility but lower lipid bilayer permeability.
- Stability : The hydroxylamine group may confer susceptibility to oxidation, unlike the stable oxadiazole or benzylidene linkages .
Biological Activity
(E)-N-[1-(9-methyl-9H-carbazol-2-yl)ethylidene]hydroxylamine is a compound derived from the carbazole family, which has garnered attention for its potential biological activities. Carbazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, exploring its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Chemical Formula : C₁₄H₁₅N₂O
- Molecular Weight : 229.29 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. Preliminary studies suggest that this compound may modulate the activity of tumor suppressor proteins such as p53, which plays a crucial role in regulating cell cycle and apoptosis.
Antimicrobial Properties
Carbazole derivatives have also been evaluated for their antimicrobial activities. For example, compounds containing the carbazole moiety demonstrated significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Case Studies and Research Findings
Pharmacokinetics and Toxicity
While detailed pharmacokinetic data for this compound is scarce, related compounds have undergone ADMET analysis to evaluate their absorption, distribution, metabolism, excretion, and toxicity profiles. These studies are crucial for understanding the therapeutic window and safety of the compound in clinical settings.
Q & A
Basic: What are the recommended synthetic routes for (E)-N-[1-(9-methyl-9H-carbazol-2-yl)ethylidene]hydroxylamine?
Methodological Answer:
The synthesis typically involves condensation reactions between hydroxylamine derivatives and carbazole-based ketones. For example:
Precursor Preparation : Start with 1-(9-methyl-9H-carbazol-2-yl)ethanone (synthesized via Friedel-Crafts acylation of 9-methylcarbazole).
Condensation : React the ketone with hydroxylamine hydrochloride in a polar aprotic solvent (e.g., ethanol or DMF) under reflux (80–100°C, 6–12 hrs).
Isomer Control : The (E)-isomer is favored by steric hindrance; monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization .
Purification : Isolate the product via column chromatography (hexane/ethyl acetate gradient) and confirm stereochemistry using NOESY NMR or X-ray crystallography .
Advanced: How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?
Methodological Answer:
Optimization requires addressing competing pathways (e.g., over-oxidation or isomerization):
- Solvent Selection : Use anhydrous DMF or THF to suppress hydrolysis. Add molecular sieves to sequester water .
- Catalysis : Introduce catalytic acetic acid to protonate the carbonyl oxygen, accelerating nucleophilic attack by hydroxylamine .
- Temperature Control : Maintain 80–90°C to balance reaction rate and byproduct formation. Higher temperatures promote decomposition of the imine intermediate.
- Real-Time Monitoring : Employ in-situ FTIR or HPLC to track intermediates. For example, monitor the disappearance of the ketone C=O stretch (~1700 cm⁻¹) .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detect the C=N stretch (~1600–1650 cm⁻¹) and O–H stretch (~3200–3400 cm⁻¹) .
- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion ([M+H]⁺) and rule out dimerization .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignment?
Methodological Answer:
- Crystal Growth : Recrystallize from methanol/water (50:1 v/v) to obtain single crystals .
- Data Collection : Use a Mo-Kα source (λ = 0.71073 Å) with a CCD detector. Collect data at 100 K to reduce thermal motion .
- Refinement : Apply SHELXL for structure solution. Refine anisotropic displacement parameters for non-H atoms. Use the Olex2 GUI for visualization .
- Validation : Check the Flack parameter to confirm absolute configuration. Resolve twinning with the TWIN/BASF commands in SHELXL if necessary .
Basic: How do the electronic properties of this compound influence its photophysical behavior?
Methodological Answer:
- UV-Vis Spectroscopy : Measure π→π* transitions (λ_max ~300–350 nm) and n→π* transitions (~250 nm) in DCM. Compare with TD-DFT calculations .
- Photoluminescence : Determine quantum yield using an integrating sphere. Excite at λ_max and compare emission intensity to a standard (e.g., quinine sulfate) .
- Solvatochromism : Test in solvents of varying polarity (e.g., hexane → DMSO) to assess intramolecular charge transfer (ICT) effects .
Advanced: What computational methods predict structure-property relationships for carbazole derivatives?
Methodological Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to optimize geometry and compute frontier orbitals (HOMO/LUMO). Analyze charge distribution via Mulliken charges .
- TD-DFT : Simulate UV-Vis spectra and compare with experimental data. Identify key transitions (e.g., carbazole→ethylidene moiety) .
- Molecular Dynamics : Model aggregation behavior in solution using GROMACS. Parameterize force fields with the CHARMM36 suite .
Basic: How to resolve contradictions in NMR and X-ray data for this compound?
Methodological Answer:
- Dynamic Effects : If NMR shows averaged signals (e.g., tautomerism), perform variable-temperature NMR (VT-NMR) to detect slow exchange .
- Crystallographic Artifacts : Compare unit cell parameters from multiple crystals. Check for disorder using the SQUEEZE routine in PLATON .
- Complementary Techniques : Use NOESY to confirm spatial proximity of protons inconsistent with X-ray data .
Advanced: What strategies mitigate toxicity risks during handling?
Methodological Answer:
- Exposure Control : Use glove boxes for weighing due to potential mutagenicity (analogous to 9-ethylcarbazole derivatives) .
- Waste Management : Quench reactive intermediates with aqueous NaHCO3 before disposal.
- Analytical Monitoring : Implement LC-MS to detect trace impurities (e.g., nitroso byproducts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
